1-(3,4-Dimethylphenyl)-2,2-difluoroethanone 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523314
InChI: InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)C(F)F)C
Molecular Formula: C10H10F2O
Molecular Weight: 184.18 g/mol

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC13523314

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone -

Specification

Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
IUPAC Name 1-(3,4-dimethylphenyl)-2,2-difluoroethanone
Standard InChI InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3
Standard InChI Key PCGAEMKEFNCVQU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)C(F)F)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C(F)F)C

Introduction

Synthesis

Several synthetic routes are available for producing 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone. These methods typically involve:

  • Fluorination Reactions: Introduction of fluorine atoms into the ethanone backbone using reagents such as diethylaminosulfur trifluoride (DAST).

  • Aromatic Substitution: Coupling of the difluoroethanone moiety with a 3,4-dimethylphenyl precursor under Friedel-Crafts acylation conditions.

  • Catalytic Processes: Use of Lewis acids like aluminum chloride to facilitate bond formation .

These methods ensure high yields and purity, making the compound suitable for both research and industrial applications.

Medicinal Chemistry

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone serves as a precursor for designing bioactive molecules. Its unique structure allows it to interact with specific biological targets:

  • The difluoro group enhances binding affinity to enzymes or receptors.

  • Preliminary studies suggest potential applications in drug development for anticancer or antimicrobial agents.

Organic Synthesis

This compound is a versatile building block for:

  • Synthesizing more complex aromatic ketones.

  • Modifying structures to improve pharmacokinetic properties or reactivity .

Material Science

Its stability and reactivity make it suitable for developing advanced materials with tailored properties.

Structural Comparison with Related Compounds

Compound NameKey DifferenceImpact on Properties
1-(3-Methylphenyl)-2,2-difluoroethanoneSingle methyl group instead of dimethylReduced steric hindrance
1-(4-Methylphenyl)-2,2-difluoroethanoneMethyl group at a different positionAlters electronic distribution
1-(3,5-Dimethylphenyl)-2,2-difluoroethanoneDifferent dimethyl substitution patternVariation in steric and electronic effects

These comparisons highlight how structural modifications influence reactivity and biological activity.

Research Directions

Further studies are necessary to fully explore the therapeutic potential of this compound:

  • Investigating its mechanism of interaction with biological targets.

  • Optimizing derivatives for specific pharmacological activities.

  • Exploring its role in catalysis or material science applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator